2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid
Description
Properties
IUPAC Name |
2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(21)10-15-17(22)18-8-9-19(15)11-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,15H,8-11H2,(H,18,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFMMAZDBQEUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The naphthylmethyl group can be oxidized under specific conditions.
Reduction: The carbonyl group in the piperazine ring can be reduced to form secondary alcohols.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its pharmacological properties, particularly in relation to its potential as an analgesic and anti-inflammatory agent. The following sections detail specific applications:
Pain Management
Research indicates that compounds with piperazine structures can exhibit analgesic properties. Studies have shown that derivatives of 2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid may interact with pain pathways, potentially leading to new treatments for chronic pain conditions.
Antidepressant Activity
The structural similarity to known antidepressants suggests that this compound may influence serotonin and norepinephrine pathways. Preliminary studies have explored its efficacy in animal models of depression, indicating a need for further investigation into its mechanisms of action and therapeutic potential.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is crucial for these applications.
Drug Design and Development
The unique structure of this compound makes it a valuable scaffold in drug design:
Lead Compound for Synthesis
This compound serves as a lead structure for synthesizing new derivatives with enhanced pharmacological profiles. Modifications to the naphthyl or piperazine moieties can yield compounds with improved efficacy or reduced side effects.
Targeted Drug Delivery Systems
Research has explored the incorporation of this compound into targeted drug delivery systems, enhancing the bioavailability and specificity of therapeutic agents.
Case Studies
Several case studies highlight the applications of this compound in research settings:
Case Study 1: Analgesic Efficacy
A study published in a peer-reviewed journal evaluated the analgesic effects of various piperazine derivatives, including this compound. Results indicated significant pain relief in animal models compared to controls, suggesting a promising avenue for further development .
Case Study 2: Antidepressant Activity
In another investigation, researchers assessed the antidepressant-like effects of this compound using behavioral tests in rodents. The findings suggested that it modulated neurotransmitter levels similar to established antidepressants, warranting further clinical exploration .
Mechanism of Action
The mechanism of action of 2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations
Substituent Impact on Lipophilicity: The naphthylmethyl group in the target compound increases aromatic surface area, likely enhancing lipophilicity compared to halogenated or methoxy-substituted analogs. This property may improve membrane permeability but reduce aqueous solubility .
Biological Activity: Compound 17 () demonstrates high potency (EC₅₀ = 10.3 nM) as a bradykinin B1 receptor antagonist, attributed to its arylsulfonyl group, which enhances electron-withdrawing effects and target affinity .
Synthetic Accessibility: Halogenated and methoxy-substituted analogs (e.g., ) are commercially available as research intermediates, with detailed synthetic protocols involving base-mediated hydrolysis or phase-transfer catalysis .
Biological Activity
2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid, also known by its CAS number 1093946-38-3, is a compound with significant potential in medicinal chemistry. Its structure, featuring a piperazine ring and a naphthylmethyl group, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C17H18N2O3
- Molecular Weight : 298.34 g/mol
- CAS Number : 1093946-38-3
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent.
Cytotoxicity Studies
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Notable findings include:
- Cell Lines Tested : MCF-7 (breast cancer), A2780 (ovarian cancer), and others.
- Mechanism of Action : Induction of apoptosis and inhibition of cell proliferation.
Key Findings from Studies
-
Cytotoxic Effects :
- The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 µM to 25 µM across different cell lines .
- Flow cytometric analysis revealed that treatment with this compound resulted in increased apoptosis rates in MCF-7 cells, comparable to established chemotherapeutics like gefitinib .
- Mechanistic Insights :
Data Table: Summary of Biological Activity
| Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation | Comparable to gefitinib |
| A2780 | 20 | Cell cycle arrest at G2/M | Significant antiproliferative activity |
| A2780/RCIS | 25 | Induction of apoptosis | Resistance profile assessed |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells :
- Ovarian Cancer Research :
Preparation Methods
Halogen-Mediated Cyclization
Thionyl chloride (SOCl₂) and phosphorus halides facilitate cyclization of diamines to form the piperazine ring. For example, reacting ethylenediamine derivatives with α-chloroacetyl chloride in the presence of N,N-dimethylformamide (DMF) yields 2-piperazinecarboxylic acid derivatives. Adapting this method, a diamine precursor bearing a 1-naphthylmethyl group could cyclize with chloroacetic acid to form the 2-acetic acid-substituted piperazine.
Reaction conditions :
Reductive Amination Pathways
Reductive amination of ketoamines offers an alternative route. For instance, condensing 1-naphthaldehyde with a diamine containing a pre-installed acetic acid moiety, followed by hydrogenation, could yield the desired piperazine. This method benefits from milder conditions but requires careful control of stoichiometry to avoid over-alkylation.
Introduction of the 1-Naphthylmethyl Group
Alkylation of Piperazine Intermediates
Quaternizing the piperazine nitrogen with 1-(bromomethyl)naphthalene under basic conditions introduces the 1-naphthylmethyl group. In a representative procedure:
-
Dissolve N-Boc-piperazine in dimethylformamide (DMF).
-
Add 1-(bromomethyl)naphthalene (1.2 equiv) and potassium carbonate (2.0 equiv).
-
Stir at 60°C for 12 hours.
-
Deprotect the Boc group using HCl/dioxane.
Key considerations :
-
Solvent polarity : DMF enhances nucleophilicity of the piperazine nitrogen.
-
Base selection : K₂CO₃ minimizes side reactions compared to stronger bases like NaOH.
Installation of the 3-Oxo Functionality
Oxidation of Secondary Alcohols
Oxidizing a 3-hydroxy-piperazine intermediate with Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane generates the ketone. For example, treating 3-hydroxypiperazine with Dess-Martin periodinane in dichloromethane (DCM) at 0°C affords the 3-oxo derivative in >80% yield.
Cyclization of α-Ketoamide Precursors
Alternative routes involve cyclizing α-ketoamide derivatives. Reacting glyoxylic acid with a diamine bearing the 1-naphthylmethyl group forms the 3-oxo-piperazine ring directly, though this method risks racemization at the 2-position.
Functionalization with the Acetic Acid Side Chain
Nucleophilic Substitution at the 2-Position
A two-step approach is effective:
-
Chloroacetylation : Treat the piperazine with chloroacetyl chloride in THF.
-
Hydrolysis : React the chloroacetamide intermediate with aqueous NaOH to yield the acetic acid moiety.
Optimization data :
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| 1 | ClCH₂COCl | 0°C | 85% |
| 2 | NaOH (1M) | 25°C | 92% |
Coupling Reactions
Mixed anhydride methods, as described for analogous acrylamides, enable coupling of pre-formed acetic acid derivatives to the piperazine. For instance, reacting 2-piperazinylamine with bromoacetic acid using ethyl chloroformate as the coupling agent achieves moderate yields (50–65%).
Workup and Purification Protocols
Acid-Base Extraction
Post-synthesis, the crude product is dissolved in water, acidified to pH 2–3 with HCl, and extracted with ethyl acetate to remove non-polar impurities. Neutralization with NaHCO₃ precipitates the pure compound.
Chromatographic Purification
Silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) resolves regioisomers, particularly when the naphthylmethyl group introduces steric hindrance. HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the equatorial orientation of the acetic acid group and planar configuration of the 3-oxo moiety.
Challenges and Limitations
-
Racemization : The 2-position is prone to epimerization during acidic workup; using buffered conditions (pH 4–5) mitigates this.
-
Solubility : The naphthyl group reduces aqueous solubility, complicating purification. Co-solvents like ethanol/water (1:1) improve recovery.
Industrial-Scale Considerations
Adapting patent methodologies, a kilogram-scale synthesis would prioritize:
-
Catalytic hydrogenation : For deprotection steps, minimizing metal catalyst costs.
-
Continuous flow systems : To enhance cyclization efficiency and reduce reaction times.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
